molecular formula C13H17N3S B1406644 (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine CAS No. 1949836-74-1

(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1406644
CAS No.: 1949836-74-1
M. Wt: 247.36 g/mol
InChI Key: WKVIDCJDTYIWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the cyclopentyl and thiophene groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials with unique properties. Its chemical reactivity and stability make it suitable for use in various industrial processes and products.

Mechanism of Action

The mechanism of action of (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine
  • (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-3-yl)methanamine
  • (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-2-yl)methanamine

Uniqueness

Compared to similar compounds, (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine stands out due to its specific substitution pattern on the pyrazole ring. This unique arrangement can result in different chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

(2-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-9-11-8-12(13-6-3-7-17-13)15-16(11)10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVIDCJDTYIWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 3
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 4
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 5
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 6
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.